5-(3-Aminopropyl)imidazolidine-2,4-dione CAS number
5-(3-Aminopropyl)imidazolidine-2,4-dione CAS number
An In-Depth Technical Guide on 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4)
Executive Summary
5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as 5-(3-aminopropyl)hydantoin or ornithine hydantoin) is a highly versatile heterocyclic compound. Characterized by its rigid imidazolidine-2,4-dione core and a flexible, basic aminopropyl side chain, this molecule serves as a critical building block in medicinal chemistry, peptidomimetic design, and the synthesis of targeted protein degraders (PROTACs).
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular pharmacophore. This guide deconstructs the structural causality, synthetic methodologies, and analytical validation required to effectively utilize this compound in advanced drug development workflows.
Structural Biology & Pharmacophore Mechanics
The utility of 5-(3-aminopropyl)imidazolidine-2,4-dione stems from its dual-domain architecture, which allows it to act as a "privileged scaffold" in biological systems .
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The Hydantoin Core (Imidazolidine-2,4-dione): This rigid ring system is metabolically stable and offers a dense array of hydrogen-bonding interfaces. The N1 and N3 nitrogen atoms function as potent hydrogen-bond donors, while the C2 and C4 carbonyl oxygens act as hydrogen-bond acceptors. This mimics the peptide backbone, allowing the core to intercalate into protein binding pockets without the proteolytic susceptibility of native peptides.
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The 3-Aminopropyl Linker: Positioned at the C5 chiral center, this flexible chain terminates in a primary amine (pKa ~10.5). At physiological pH, it exists as a protonated cation, enabling strong electrostatic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) on target proteins.
Caption: Pharmacophore mapping of 5-(3-aminopropyl)hydantoin illustrating target interactions.
Synthetic Methodologies: Causality & Logic
To synthesize 5-(3-aminopropyl)imidazolidine-2,4-dione, chemists typically rely on two primary pathways. The choice of pathway dictates the starting materials and the required protecting group strategy.
Route A: The Bucherer-Bergs Multicomponent Reaction
The Bucherer-Bergs reaction converts an aldehyde (e.g., 4-aminobutanal) into a hydantoin using potassium cyanide (KCN) and ammonium carbonate .
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Mechanistic Causality: Ammonium carbonate acts as a dual-source reagent, providing both the ammonia required for aminonitrile formation and the carbon dioxide needed to form the cyano-carbamic acid intermediate. This intermediate undergoes intramolecular cyclization to yield the hydantoin.
Route B: The Urech Hydantoin Synthesis (Amino Acid Cyclization)
For stereospecific or biomimetic applications, starting from L-Ornithine is preferred. The Urech synthesis involves the reaction of the amino acid with potassium cyanate (KOCN) followed by acidic cyclization .
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Mechanistic Causality: Because ornithine possesses two primary amines ( α and δ ), orthogonal protection is mandatory. By using Nδ -Boc-L-ornithine, we direct the cyanate nucleophilic attack exclusively to the α -amine. Subsequent treatment with strong acid simultaneously drives the hydantoin ring closure and cleaves the Boc protecting group, streamlining the synthesis.
Experimental Workflow: Self-Validating Urech Protocol
Below is a field-proven, step-by-step protocol for synthesizing the target compound via the Urech method. This protocol is designed as a self-validating system , ensuring that each phase is analytically confirmed before proceeding.
Step 1: Regioselective N-Carbamylation
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Action: Suspend Nδ -Boc-L-ornithine (1.0 eq, 10 mmol) in 20 mL of distilled water. Adjust the pH to 8.0 using 1M NaOH. Add Potassium Cyanate (KOCN, 2.5 eq, 25 mmol) portion-wise. Stir the mixture at 60°C for 3 hours.
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Causality: A slightly basic pH ensures the α -amine is deprotonated (nucleophilic) while keeping the carboxylate soluble. KOCN reacts with the free amine to form the ureido acid intermediate.
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Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will show a bright purple spot. The reaction is complete when this spot disappears, as the resulting ureido nitrogen is no longer a primary amine and will not stain.
Step 2: Acid-Catalyzed Cyclization & Deprotection
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Action: Cool the reaction vessel to 0°C. Dropwise, add 6M HCl until the solution reaches pH 2.0. Attach a reflux condenser and heat the mixture to 85°C for 4 hours.
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Causality: The high temperature and low pH serve a dual purpose. First, the acid protonates the ureido intermediate, making the carboxylate hydroxyl a superior leaving group (as water) to facilitate intramolecular ring closure. Second, the sustained acidic, aqueous conditions thermally cleave the tert-butyl carbamate (Boc) group, liberating the terminal amine.
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Validation Checkpoint: Monitor via LC-MS. The intermediate mass ( [M+H]+=258.1 for Boc-hydantoin) should transition entirely to the final product mass ( [M+H]+=158.1 ).
Step 3: Isolation and Purification
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Action: Cool the mixture to room temperature and lyophilize to remove water and excess HCl. Triturate the resulting crude solid with cold ethanol to remove inorganic salts (KCl/NaCl). Filter and dry under a vacuum.
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Validation Checkpoint: The final product is isolated as 5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride. Yield should be >75% with a purity of >95% by HPLC.
Caption: Workflow of the Urech synthesis for 5-(3-aminopropyl)hydantoin from protected ornithine.
Analytical Characterization Data
To ensure rigorous quality control, the synthesized batch must be cross-referenced against established physicochemical and spectroscopic parameters .
Table 1: Quantitative Data & Spectroscopic Profile
| Parameter | Value / Description |
| CAS Number | 69489-33-4 |
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| Exact Mass | 157.0851 Da |
| Topological Polar Surface Area (TPSA) | 85.1 Ų |
| Mass Spectrometry (ESI+) | m/z 158.1[M+H]⁺ |
| ¹H NMR (D₂O, 400 MHz) | δ 4.15 (t, 1H, CH- α ), 2.95 (t, 2H, CH₂-amine), 1.85-1.50 (m, 4H, CH₂-CH₂) |
| ¹³C NMR (D₂O, 100 MHz) | δ 178.2 (C4=O), 160.5 (C2=O), 58.4 (C5), 39.1 (C- δ ), 28.5 (C- β ), 23.2 (C- γ ) |
Note: NMR shifts are representative for the hydrochloride salt in deuterium oxide. The absence of a singlet at ~1.4 ppm confirms complete Boc deprotection.
References
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Title: 5-(3-Aminopropyl)imidazolidine-2,4-dione | C6H11N3O2 | CID 19702728 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL: [Link]
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Title: Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]
